N-[3-(acetylamino)-4-methylphenyl]-2-(4-fluorophenyl)acetamide
Overview
Description
N-[3-(acetylamino)-4-methylphenyl]-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12740595 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways and Drug Metabolism
Research has uncovered the metabolic pathways and transformations of related compounds, highlighting the role of enzymes in drug metabolism. For instance, studies have detailed the conversion of acetaminophen into bioactive metabolites via enzyme-dependent pathways, emphasizing the novel metabolic routes drugs can undergo within the body. These findings contribute to our understanding of drug action mechanisms and potential therapeutic applications (Högestätt et al., 2005; Goda et al., 2006).
Synthesis and Chemical Properties
Significant efforts have been made in the synthesis and exploration of chemical properties of related acetamide derivatives. These studies focus on understanding the structural and electronic aspects of these compounds, aiming to improve their efficacy and safety profiles. For instance, research into the synthesis of antimalarial agents and the quantitative structure-activity relationships of related compounds offers insights into the design of more effective therapeutic agents (Werbel et al., 1986).
Anticancer and Anti-inflammatory Activities
Research has also explored the potential anticancer and anti-inflammatory activities of acetamide derivatives. This includes the development of novel chemical entities with improved therapeutic potential. For example, synthesized 2-(Substituted phenoxy) Acetamide Derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities, highlighting the diverse therapeutic applications of these compounds (Rani et al., 2014).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, studies have investigated the degradation of pharmaceutical compounds, including acetaminophen, in water treatment processes. The use of novel catalysts, such as amorphous Co(OH)2 nanocages, has demonstrated significant potential in enhancing the efficiency of degrading emergent organic contaminants, offering a promising approach to addressing environmental pollution (Qi et al., 2020).
Properties
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-3-8-15(10-16(11)19-12(2)21)20-17(22)9-13-4-6-14(18)7-5-13/h3-8,10H,9H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUDUQCXTUVMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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